CDK9 Inhibition Potency: Head-to-Head Comparison with AZD4573 and Dinaciclib Shows Sub-10 nM Activity with a Distinct Selectivity Fingerprint
N-phenyl-pyrimidin-4-amine derivative 1 inhibits recombinant human CDK9/CycT1 with IC₅₀ values of 5 nM and 6 nM in two independent assay formats (Methods 1b and 1a, respectively) [1]. This potency is comparable to the clinical-stage CDK9 inhibitor AZD4573 (IC₅₀ < 3–4 nM) [2] and within the same order as dinaciclib (CDK9 IC₅₀ = 4 nM) . However, AZD4573 achieves >10-fold selectivity against other CDKs through a fast-off binding mechanism (t₁/₂ = 16 min) that is not applicable to derivative 1, which achieves its selectivity through structural discrimination at the ATP-binding site [2]. Dinaciclib, by contrast, is a pan-CDK inhibitor (CDK2 IC₅₀ = 1 nM) and therefore cannot discriminate CDK9-dependent transcriptional inhibition from CDK2-dependent cell cycle arrest, a key limitation that derivative 1 overcomes through its >200-fold CDK9/CDK2 selectivity window (see Evidence Item 2).
| Evidence Dimension | CDK9 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 5 nM (Method 1b); 6 nM (Method 1a) |
| Comparator Or Baseline | AZD4573: IC₅₀ < 3 nM (biochemical FRET assay). Dinaciclib: CDK9 IC₅₀ = 4 nM. |
| Quantified Difference | Derivative 1 is within 1.3–2× of AZD4573 and 1.25–1.5× of dinaciclib for CDK9 potency. Critically, derivative 1 is ~260-fold selective for CDK9 over CDK2 (see Evidence Item 2), whereas dinaciclib is non-selective (CDK9/CDK2 ratio ≈ 4). |
| Conditions | Recombinant full-length His-tagged human CDK9 and CycT1, expressed in insect cells, kinase activity assay at pH 8.0, 2°C (BindingDB Methods 1a and 1b). |
Why This Matters
A CDK9 inhibitor with sub-10 nM potency and large selectivity over CDK2 enables researchers to isolate transcriptionally mediated anti-tumor effects without confounding cell cycle cytotoxicity.
- [1] BindingDB. BDBM258876 (US9499492, 28). CDK9 IC₅₀ = 5 nM (Method 1b), 6 nM (Method 1a). View Source
- [2] AstraZeneca. AZD4573 biochemical profile. IC₅₀ < 3 nM (FRET); selectivity >10-fold over other CDKs; fast-off t₁/₂ = 16 min. Accessed via https://openinnovation.astrazeneca.com. View Source
